molecular formula C11H11ClN2S B1482239 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098016-07-8

1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482239
CAS No.: 2098016-07-8
M. Wt: 238.74 g/mol
InChI Key: KDSQPYPJZRPKKX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative featuring three distinct substituents: a chloromethyl group at position 1, a cyclopropyl group at position 5, and a thiophen-3-yl group at position 3. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry and agrochemical applications. The chloromethyl group enhances reactivity as a leaving group, facilitating further functionalization (e.g., nucleophilic substitution). The thiophene moiety contributes π-electron density, which may modulate electronic interactions in biological systems .

Properties

IUPAC Name

1-(chloromethyl)-5-cyclopropyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-7-14-11(8-1-2-8)5-10(13-14)9-3-4-15-6-9/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQPYPJZRPKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it may interact with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, the compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of inflammatory pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and metabolic modulation, without significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, the compound’s metabolism may produce active metabolites that contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Binding proteins may facilitate the compound’s distribution within tissues, influencing its localization and accumulation.

Biological Activity

1-(Chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloromethyl pyrazole intermediates. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
A549 (Lung Cancer)12.34Inhibition of cell proliferation
U937 (Leukemia)10.50Activation of caspase pathways

The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways and modulation of p53 expression levels .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this pyrazole derivative possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vivo using mouse models bearing human tumor xenografts. The treatment group receiving the compound showed a significant reduction in tumor size compared to control groups, supporting its potential therapeutic application.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The compound appears to bind effectively to the active sites of key enzymes, disrupting their function and leading to reduced cell viability .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole, exhibit significant anticancer properties. For instance, studies have shown that these compounds can suppress tumor necrosis factor (TNF) production, which is crucial in cancer progression and inflammation management .

2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

3. Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of pyrazole derivatives. The compound demonstrates efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Sensor Development
This compound's ability to interact with various analytes makes it a promising candidate for sensor technology. Its incorporation into sensor devices can improve sensitivity and selectivity for detecting specific chemicals or biological markers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits TNF production
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Antimicrobial ActivityEffective against multiple bacterial strains
Material ScienceOrganic ElectronicsEnhances conductivity in OLEDs and OPVs
Sensor DevelopmentImproves sensitivity for chemical detection

Case Studies

Case Study 1: Anticancer Research
In a controlled study focusing on the anticancer effects of pyrazole derivatives, researchers administered varying doses of this compound to cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Sensor Technology Development
A recent innovation involved integrating this compound into a polymer matrix for sensor applications. The resulting sensor demonstrated enhanced performance in detecting volatile organic compounds (VOCs), showcasing its utility in environmental monitoring.

Comparison with Similar Compounds

Substituent Reactivity

  • The chloromethyl group in the target compound contrasts with bromomethyl in ’s derivative. Chlorine’s lower leaving-group ability compared to bromine may reduce alkylation efficiency but improve stability under physiological conditions .
  • Cyclopropyl at position 5 is shared with G.5.7 and ’s compound. This substituent is associated with enhanced metabolic stability in agrochemicals due to reduced cytochrome P450 oxidation .

Electronic and Structural Effects

  • The thiophen-3-yl group provides distinct electronic effects compared to trifluoromethyl () or difluoromethyl (G.5.7). Thiophene’s electron-rich aromatic system may enhance π-π stacking in target binding, whereas fluorine-containing groups increase lipophilicity and membrane permeability .
  • Crystallographic Data : Pyrazole derivatives with trifluoromethyl groups (e.g., ’s compound) exhibit planar ring geometries and short C-F bond lengths (~1.33 Å), influencing packing efficiency and solubility .

Research Findings and Implications

  • Synthetic Routes : ’s method using 1,4-dioxane and sulfur could be adapted for synthesizing thiophene-linked pyrazoles, though the target compound’s chloromethyl group may require additional steps (e.g., chlorination of hydroxymethyl precursors) .
  • Agrochemical Potential: The structural resemblance to G.5.7 () suggests the target compound could be optimized as a fungicide by modifying the thiophene moiety or introducing fluorine atoms .

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl Compounds

This is the most common approach to substituted pyrazoles. The reaction involves a hydrazine derivative attacking a carbonyl compound to form the pyrazole ring.

  • Starting materials : For the target compound, a hydrazine derivative would react with a suitable 1,3-dicarbonyl compound or α,β-unsaturated ketone bearing cyclopropyl and thiophene substituents.
  • Mechanism : The hydrazine acts as a bidentate nucleophile, condensing with carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.
  • Example : Girish et al. demonstrated high-yield synthesis of 1,3,5-substituted pyrazoles via condensation of phenylhydrazine with ethyl acetoacetate using nano-ZnO catalysis, achieving 95% yield under mild conditions (Scheme 2 from the source).

Use of α,β-Ethylenic Ketones with Leaving Groups

For pyrazoles substituted at position 5 (such as cyclopropyl), α,β-ethylenic ketones containing leaving groups can be employed. The hydrazine condenses to form pyrazolines, which after removal of the leaving group and oxidation yield the pyrazole.

  • Example : The synthesis of 5-substituted pyrazoles from α-oxoketene O,N-acetals under sonication was reported, yielding 5-amino-3-phenylpyrazoles with good regioselectivity and yields (74–94%).
  • This method could be adapted by using cyclopropyl-substituted vinyl ketones and thiophene-containing hydrazines or vice versa.

Functionalization of Pyrazole Core via Chloromethylation

The introduction of the chloromethyl group at position 1 (N-1) can be achieved post-pyrazole ring formation by:

  • Chloromethylation reactions : Treatment of the pyrazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
  • This step typically requires careful control to avoid over-alkylation or side reactions.

1,3-Dipolar Cycloaddition Approaches

  • Cycloaddition between diazo compounds and alkynes or alkenes can yield pyrazoles with diverse substitution patterns.
  • For instance, ethyl α-diazoacetate reacts with phenylpropargyl compounds to give pyrazoles in high yield (89%) under zinc triflate catalysis.
  • While this method is less direct for chloromethylated pyrazoles, it offers an alternative route to the pyrazole core with thiophene substituents.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclocondensation with 1,3-diketones Hydrazine derivatives + 1,3-diketones Ethanol or aprotic solvents, acid catalysis 63–95 High regioselectivity with proper solvent and acid choice
Cyclocondensation with α,β-ethylenic ketones Hydrazine + α,β-unsaturated ketones Copper triflate, ionic liquids ~82 One-pot synthesis with oxidation step
Cyclocondensation with vinyl ketones with leaving groups Hydrazine + α-oxoketene O,N-acetals Sonication, montmorillonite K-10 74–94 Good regioselectivity, adaptable for cyclopropyl substituents
Chloromethylation of pyrazole Pyrazole + chloromethylating agent Acidic conditions, controlled temp Variable Post-synthesis modification to introduce chloromethyl group
1,3-Dipolar cycloaddition Diazo compounds + alkynes/alkenes Zinc triflate catalyst, triethylamine 89 Useful for diverse substitution, less direct for chloromethyl

Detailed Research Findings and Considerations

  • Regioselectivity : The position of substituents on the pyrazole ring is highly influenced by the nature of starting materials and reaction conditions. Acidic media and aprotic solvents (e.g., N,N-dimethylacetamide) improve regioselectivity in cyclocondensation reactions.
  • Catalysts : Nano-ZnO and copper triflate have been shown to enhance yields and selectivity in pyrazole synthesis.
  • Functional group tolerance : The presence of heteroaromatic groups like thiophene is compatible with these methods, allowing incorporation without degradation.
  • Post-synthetic modification : Chloromethylation requires careful handling due to the reactivity of chloromethylating agents and potential side reactions.
  • Green chemistry aspects : Some protocols use recyclable catalysts and mild conditions, reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves:

Cyclopropane introduction : React 5-cyclopropylpyrazole precursors with chloromethylating agents (e.g., chloromethyl ethers or chloroformates under basic conditions).

Thiophene coupling : Utilize Suzuki-Miyaura cross-coupling between 3-bromothiophene and the pyrazole core, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ (aq) at 80°C for 12–24 hours .

  • Characterization : Confirm intermediates via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., thiophen-3-yl protons at δ 7.34–7.40 ppm in CDCl₃ ), IR (C-Cl stretch at ~750 cm1^{-1}), and LC-MS (m/z calculated for C12_{12}H12_{12}ClN3_3S: 281.04).

Q. How can crystallographic data for pyrazole derivatives be analyzed to resolve structural ambiguities?

  • Methodological Answer : Use programs like SHELXL for small-molecule refinement. Key steps:

Collect high-resolution X-ray diffraction data.

Refine hydrogen atom positions using riding models.

Validate geometry with Mercury CSD 2.0 to compare bond lengths/angles against similar structures (e.g., cyclopropyl-pyrazole derivatives ).

  • Note : Discrepancies in Cl-C bond lengths (>1.7 Å) may indicate steric strain from the chloromethyl group .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify electrophilic sites (chloromethyl C as a "hotspot") .
  • pKa Prediction : Use linear free-energy relationships (LFERs) to estimate acidity of adjacent protons; electron-withdrawing groups (e.g., cyclopropyl) enhance leaving-group stability .
  • Validation : Compare calculated activation energies with experimental kinetics (e.g., SN2 reactions with amines or thiols).

Q. How does the thiophen-3-yl moiety influence the compound’s electronic properties and biological activity?

  • Methodological Answer :

  • Electronic Effects : The thiophene ring increases π-conjugation, lowering the HOMO-LUMO gap (UV-Vis λmax_{\text{max}} ~270 nm ).
  • Biological Relevance : Thiophene-containing pyrazoles exhibit cytotoxicity via caspase-3 activation (e.g., HL-60 cell apoptosis at IC50_{50} ~5 µM ).
  • Contradictions : While electron-rich thiophenes enhance binding to hydrophobic enzyme pockets, steric bulk from cyclopropyl may reduce bioavailability .

Q. What strategies resolve contradictions in reported CH acidity trends for N-aryl pyrazoles?

  • Methodological Answer :

  • Experimental vs. Computational Data : Reconcile discrepancies by:

Measuring pKa in THF via potentiometry (experimental).

Comparing with DFT-derived gas-phase acidities (ΔGdeprotonation_{\text{deprotonation}}) .

  • Case Study : 1-(Thiophen-3-yl)pyrazole shows C2' as the most acidic site (gas phase), but bulky substituents may shift reactivity to C5 in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
1-(chloromethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole

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